molecular formula C8H7N3O2 B1449929 Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate CAS No. 1363381-84-3

Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Cat. No.: B1449929
CAS No.: 1363381-84-3
M. Wt: 177.16 g/mol
InChI Key: ZTRBXQLGXSJJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS RN: 1363381-84-3) is a high-purity chemical compound supplied for research and further manufacturing purposes. It is presented as an off-white to white solid with a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol. This molecule is a methyl ester derivative of the 1H-pyrazolo[3,4-c]pyridine heterocyclic system, one of the several possible isomers resulting from the fusion of pyrazole and pyridine rings . Compounds based on the pyrazolopyridine scaffold are of significant interest in medicinal chemistry and drug discovery due to their substantial pharmacological potential . Researchers utilize this specific ester as a versatile synthetic intermediate or building block. The carboxylate group offers a handle for further synthetic modification, allowing for the exploration of structure-activity relationships in the development of novel bioactive molecules . Pyrazolopyridine cores, in general, have been reported to exhibit a range of biological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties, and act as inhibitors for various kinases . This product is intended for research use only in laboratory settings. It is not for diagnostic or therapeutic use in humans. Researchers should handle this material with care, referring to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information. It is recommended to store the product sealed in a dry environment at room temperature .

Properties

IUPAC Name

methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-5-2-3-9-4-6(5)10-11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRBXQLGXSJJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route via Pyrazolo[4,3-b]pyridine-3-carboxylic Acid Esters

A notable preparation method involves the synthesis of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl esters, which are structurally related to the methyl ester compound of interest. According to a patent (CN102911174A), the synthesis employs an intermediate compound (referred to as compound V) and sodium nitrite under acidic conditions to achieve the esterification and ring closure steps. Key features of this method include:

  • Reaction Conditions: Mild acidic media using dilute sulfuric or hydrochloric acid.
  • Temperature Control: Optimal reaction temperature is maintained between -5°C and 0°C to favor high yield.
  • Molar Ratios: The molar ratio of intermediate compound V to sodium nitrite is controlled between 1:1 to 1:2.
  • Yield: The process achieves high yields, typically greater than 90%, with simple post-reaction workup.
  • Advantages: The method is operationally simple, mild, and scalable for pharmaceutical intermediate production.

This approach is adaptable for both unsubstituted and 6-bromo substituted pyrazolopyridine esters, indicating versatility in derivative synthesis.

Esterification of Corresponding Carboxylic Acid and Hydrochloride Salt Formation

Another common preparation method involves the esterification of the corresponding pyrazolopyridine carboxylic acid followed by conversion to the hydrochloride salt to enhance solubility and stability. This method includes:

  • Step 1: Synthesis of the pyrazolopyridine carboxylic acid via condensation reactions between appropriate pyrazole and pyridine derivatives.
  • Step 2: Esterification of the acid using methanol or methylating agents to form the methyl ester.
  • Step 3: Formation of the hydrochloride salt by treating the ester with hydrochloric acid.

This method is frequently used in research-grade synthesis and provides a stable form of the compound for biological evaluation.

Synthesis via Piperidine and Hydrazonoacetate Intermediates for Apixaban Precursors

A detailed synthetic pathway described in academic research focuses on the preparation of pyrazolopyridine carboxylates as intermediates for Apixaban, an anticoagulant drug. The key steps include:

  • Starting Material: 1-(4-iodophenyl)piperidin-2-one.
  • Chlorination: Treatment with phosphorus pentachloride and chloroform to produce dichlorolactam intermediates.
  • Morpholine Substitution: Reaction with morpholine to introduce morpholino groups.
  • Hydrazonoacetate Reaction: Reaction of the morpholine-substituted intermediate with hydrazonoacetate derivatives via Japp-Klingemann reaction to form pyrazolopyridine carboxylates.
  • Hydrolysis: Controlled hydrolysis to obtain carboxylic acids or esters.

This multi-step synthesis is characterized by:

  • Use of well-defined reagents and controlled temperature conditions.
  • Characterization of intermediates and final products by NMR, IR, LC-MS, and elemental analysis.
  • Yields ranging from 70% to 94% in individual steps.
  • The method is scalable and provides structurally complex derivatives relevant for pharmaceutical applications.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Intermediates Conditions Yield (%) Advantages Limitations
Sodium Nitrite-mediated esterification of intermediate V Intermediate V, Sodium nitrite, Dilute H2SO4/HCl -5°C to 0°C, acidic >90 Mild, simple workup, high yield Requires intermediate V synthesis
Esterification of carboxylic acid + HCl salt formation Pyrazolopyridine carboxylic acid, Methanol, HCl Standard esterification, acid treatment Not specified Stable hydrochloride salt, straightforward Multi-step acid synthesis needed
Multi-step synthesis via piperidine and hydrazonoacetate intermediates 1-(4-iodophenyl)piperidin-2-one, PCl5, morpholine, hydrazonoacetate Reflux, controlled hydrolysis 70-94 (per step) Detailed characterization, suitable for complex derivatives Multi-step, requires careful handling

Detailed Research Findings and Notes

  • The sodium nitrite-based method offers a highly efficient and operationally simple route to methyl esters of pyrazolopyridine carboxylic acids, with mild reaction conditions that reduce side reactions and facilitate purification.
  • The esterification followed by hydrochloride formation is a classical approach that improves compound solubility and stability, essential for biological assays and pharmaceutical formulations.
  • The multi-step synthesis route involving piperidine derivatives and hydrazonoacetate intermediates is well-documented for preparing Apixaban intermediates, demonstrating the adaptability of pyrazolopyridine chemistry to complex pharmaceutical targets. This method also includes detailed spectral characterization and purity analysis, ensuring product reliability.
  • Liquid crystal properties and biological activities of related pyrazolopyridine carboxylates have been explored, although methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate itself shows limited biological activity, emphasizing its role mainly as a synthetic intermediate.

Chemical Reactions Analysis

Hydrolysis and Hydrazide Formation

The methyl ester group undergoes nucleophilic substitution under basic or hydrazine-mediated conditions:

Ester Hydrolysis
Reaction with aqueous NaOH or KOH yields the corresponding carboxylic acid derivative. For example:
COOCH3NaOH H2OCOOH\text{COOCH}_3\xrightarrow{\text{NaOH H}_2\text{O}}\text{COOH}

Hydrazide Synthesis
Refluxing with excess hydrazine hydrate produces carbohydrazide derivatives, a key intermediate for further functionalization:

text
Methyl ester + NH₂NH₂·H₂O → carbohydrazide (70–75% yield)

Conditions: Ethanol, 2–5 h reflux

Nucleophilic Substitution at C-3 and C-5

The pyridine ring facilitates electrophilic aromatic substitution (EAS) and metal-catalyzed coupling:

Reaction Type Reagents/Conditions Products Yield
HalogenationPCl₅/PBr₃, 80–100°C5-Chloro/bromo derivatives65–78%
AminationPd(OAc)₂/Xantphos, aryl halideC-5 aryl/alkylamino derivatives60–85%
Suzuki–Miyaura CouplingBorylation → Pd-catalyzed couplingBiaryl derivatives at C-370–92%

Cyclization and Heterocycle Formation

The carbohydrazide intermediate participates in cyclocondensation reactions:

Thiosemicarbazide Formation
Reaction with phenyl isothiocyanate generates thiosemicarbazides, precursors to thiazole derivatives:

text
Carbohydrazide + PhNCS → Thiosemicarbazide (70–89% yield)

Conditions: Ethanol, 8–10 h reflux

Pyrazolone Synthesis
Condensation with diethyl acetylenedicarboxylate forms pyrazolo[3,4-b]pyridin-7(1H)-ones:
Yield \text{Yield } 90% (toluene, 12 h reflux)

Functionalization via Directed Metalation

Selective C-7 lithiation enables electrophilic trapping:

Step Reagents Product
MetalationTMPMgCl·LiCl, −40°CC-7 lithiated intermediate
Electrophilic QuenchingI₂, ClPO(OEt)₂7-Iodo or 7-phosphoryl derivatives

Comparative Reactivity of Substituents

The methyl ester and pyrazole nitrogen influence regioselectivity:

  • N-1 vs. N-2 Alkylation: Mesylation occurs preferentially at N-1 (≥95% selectivity) due to steric and electronic effects .

  • C-3 vs. C-5 Reactivity: Suzuki coupling favors C-3 (Pd catalysis), while halogenation targets C-5 (electrophilic aromatic substitution) .

Mechanistic Insights

Key pathways include:

  • Nucleophilic Acyl Substitution: Base-mediated ester hydrolysis proceeds via a tetrahedral intermediate .

  • Electrophilic Aromatic Substitution: Halogenation at C-5 follows a Wheland intermediate mechanism, stabilized by the electron-withdrawing ester group .

  • Borylation/Suzuki Sequence: Ir-catalyzed borylation at C-3 enables cross-coupling with aryl halides (turnover number >50) .

This compound’s versatility in heterocyclic chemistry makes it valuable for synthesizing bioactive molecules and functional materials. Recent advances in vectorial functionalization and multicomponent reactions highlight its potential in drug discovery and materials science.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to novel chemical entities with potential applications in drug development.

Biology

  • Bioactive Molecule : Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate has been investigated for its antimicrobial and anticancer properties. Studies have shown that specific derivatives exhibit significant activity against drug-resistant strains of Mycobacterium tuberculosis (MTB) and other pathogens, indicating potential therapeutic applications in infectious diseases.

Medicine

  • Drug Development : The compound is explored as a potential drug candidate due to its ability to interact with various biological targets. For instance, it has demonstrated inhibitory effects on human carbonic anhydrase isoforms, with some derivatives showing Ki values lower than established drugs like acetazolamide, highlighting its potential as a therapeutic agent in treating conditions related to these enzymes.

Industry

  • Advanced Materials : In industrial applications, this compound is utilized in developing materials with specific electronic and optical properties. Its unique chemical characteristics make it suitable for applications in organic electronics and photonic devices.

Antimicrobial Activity

A study evaluated the effectiveness of this compound derivatives against Mycobacterium tuberculosis. The results indicated promising activity against drug-resistant strains, suggesting its potential role in tuberculosis treatment.

Inhibition of Carbonic Anhydrase

Research on derivatives of this compound demonstrated strong inhibitory effects on human carbonic anhydrase isoforms. Some compounds exhibited Ki values significantly lower than those of standard drugs, indicating their potential as effective inhibitors in clinical settings.

Activity Target Outcome Reference
AntimicrobialMycobacterium tuberculosisPromising activity against strains
Enzyme InhibitionHuman carbonic anhydraseStrong inhibition
Cancer Cell ProliferationVarious cancer cell linesReduced proliferation

Mechanism of Action

The mechanism of action of Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the active site of these kinases, the compound can inhibit their activity and disrupt downstream signaling pathways, leading to reduced cell growth and survival.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Core Structural Modifications and Key Properties
Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate C8H7N3O2 Methyl ester at position 3 Intermediate for Apixaban synthesis
Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate C9H9N3O2 Ethyl ester at position 3 Enhanced lipophilicity vs. methyl ester
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid C8H7N3O2 Carboxylic acid at position 3, methyl at N1 High melting point (273–278.5°C)
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate C10H15N3O2 Tetrahydro core, ethyl ester, methyl at N1 Reduced aromaticity; potential CNS activity
Methyl 1-(3-iodophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C14H10IN3O2 3-Iodophenyl at N1, methyl ester at position 3 Heavy atom for radiopharmaceuticals
Key Observations:
  • Ester vs. Acid : Carboxylic acid derivatives (e.g., ) exhibit higher melting points (273–278.5°C) due to hydrogen bonding, whereas esters (e.g., methyl/ethyl) are more lipophilic, favoring membrane permeability in drug design .
  • Substituent Effects : Halogenated aryl groups (e.g., 3-iodophenyl in ) introduce steric bulk and electron-withdrawing effects, stabilizing intermediates for cross-coupling reactions .
Table 2: Role in Drug Development
Compound Name Role in Drug Synthesis Key References
This compound Apixaban intermediate (ester precursor)
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Apixaban impurity (ethyl ester derivative)
Methyl 1-(3-iodophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Intermediate for kinase inhibitors
Key Observations:
  • Apixaban Synthesis : Methyl and ethyl esters are critical intermediates, later hydrolyzed to carboxylic acids for anticoagulant activity .
  • Synthetic Methods : Copper-mediated cross-coupling (e.g., ) enables aryl group introduction, while cyclization reactions generate tetrahydro derivatives .

Physicochemical and Commercial Data

Table 3: Physicochemical Comparison
Compound Name Purity (%) CAS Number Molecular Weight Storage Conditions
This compound 95 1363381-84-3 209.16 Not specified
Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride 95+ 1171539-58-4 217.65 - (hydrochloride salt)
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 97 116855-09-5 177.16 Stable at RT
Key Observations:
  • Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for formulation .
  • Commercial Availability : High-purity (>95%) derivatives are commercially accessible, supporting scalable synthesis .

Biological Activity

Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a fused ring system comprising a pyrazole and a pyridine ring. Its molecular formula is C9H8N2O2C_9H_8N_2O_2, with a molecular weight of approximately 176.17 g/mol. The compound's structure allows for various substitutions that can influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis rates.
  • Receptor Modulation : It interacts with receptors involved in inflammatory and immune responses, potentially modulating these pathways.
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi.

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies have demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell cycle progression. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanisms Observed : Upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. It has been evaluated against a range of bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that this compound could serve as a lead compound for developing new antimicrobial therapies.

Anti-inflammatory Effects

In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Cancer Cell Lines : A study published in BioRxiv demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibited significant cytotoxicity against drug-resistant cancer cell lines, paving the way for further development as anticancer agents .
  • Antimicrobial Evaluation : Research conducted at Pondicherry University found that modified pyrazolo[3,4-b]pyridines displayed enhanced activity against Mycobacterium tuberculosis, indicating their potential as new therapeutic agents for tuberculosis .
  • Inflammatory Response Modulation : A study published in MDPI showed that compounds similar to this compound could significantly inhibit the NF-kB pathway, which is critical in inflammatory responses .

Q & A

Q. Resolving contradictions :

  • Tautomerism : Pyrazolo-pyridines may exhibit tautomeric shifts. Use deuterated solvents (e.g., DMSO-d6) to stabilize specific tautomers.
  • Impurity peaks : Compare with analogs (e.g., ethyl 1-(4-methoxyphenyl) derivatives) to distinguish target signals from byproducts .

How can I assess the biological activity of this compound in anticoagulant research?

Answer:
This compound’s structural analogs (e.g., ethyl 1-(4-methoxyphenyl) derivatives) inhibit coagulation factor Xa (FXa). To evaluate activity:

  • In vitro assays : Use chromogenic substrates (e.g., S-2222) to measure FXa inhibition. IC50 values <100 nM indicate high potency.
  • Molecular docking : Model interactions with FXa’s active site (e.g., Ser195, Tyr99) using software like AutoDock. Focus on hydrogen bonding with the pyrazolo-pyridine core .
  • SAR studies : Modify substituents (e.g., morpholino groups at position 7a) to enhance binding affinity .

What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. The pyridine nitrogen and ester carbonyl are key reactive centers.
  • Transition state modeling : Analyze cyclization steps (e.g., TFA-catalyzed ring closure) using Gaussian08. Compare activation energies with experimental yields .
  • ADMET prediction : Use tools like SwissADME to estimate solubility (LogP ~2.5) and metabolic stability for drug development .

How do I address challenges in purifying this compound from reaction mixtures?

Answer:
Common impurities include unreacted precursors and regioisomers. Strategies:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to dissolve intermediates, followed by precipitation in ice-cold water.
  • Chromatography : Employ silica gel columns with gradient elution (hexane/ethyl acetate 7:3 → 1:1). Monitor fractions via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Recrystallization : Optimize solvent pairs (e.g., methanol/dichloromethane) to isolate high-purity crystals (>97%) .

What are the stability considerations for storing this compound under laboratory conditions?

Answer:

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation.
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers. Hydrolysis of the ester group can occur at high humidity .
  • Long-term stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor via LC-MS for degradation products (e.g., free carboxylic acid) .

How can I modify the substituents on this compound to enhance its pharmacological profile?

Answer:

  • Position 1 : Introduce aryl groups (e.g., 4-methoxyphenyl) to improve FXa binding via π-π stacking .
  • Position 6 : Add cyclic amines (e.g., morpholino) to enhance solubility and metabolic stability .
  • Ester group replacement : Substitute methyl ester with amides (e.g., tert-butyl carbamate) to reduce hydrolysis rates . Validate modifications using in vitro ADME assays.

What analytical methods are recommended for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Use a C18 column with ESI+ ionization (m/z 177 → 134 transition for quantification).
  • Sample preparation : Extract plasma samples via protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges).
  • Validation : Ensure linearity (R² >0.99) across 1–1000 ng/mL, with precision (RSD <15%) and accuracy (85–115%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.